Latifoloside J
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Description
Latifoloside J is a natural product found in Ilex latifolia with data available.
Scientific Research Applications
Chemical Characterization and Isolation
- Chemical Composition : Latifoloside J is a triterpenoid saponin, isolated from the bark of Ilex latifolia, along with other compounds like latifoloside I, latifoloside C, and latifoloside E. Its structure includes 3-O-alpha-L-rhamnopyranosyl-(1-->2)-beta-D-glucopyranosyl-3beta,21alpha-dihydroxy-ursolic acid 21-O-beta-D-glucopyranoside (Huang et al., 2001).
Related Compounds
- Other Triterpenoid Saponins : In addition to this compound, various triterpenoid saponins like latifolosides F, G, H, A-E, and K-L have been isolated from Ilex latifolia. These compounds have been studied for their chemical structures and spectral properties (Ouyang et al., 1998; Ouyang Ming-an et al., 1997; Ouyang Ming-an, 2001).
Potential Therapeutic Applications
- Inflammatory Response Modulation : Related compounds, such as latifolin, extracted from Dalbergia odorifera, show significant effects in reducing inflammation, suggesting potential therapeutic applications for similar compounds like this compound. These effects include inhibiting inflammatory markers and modulating inflammatory pathways (Lee et al., 2014; Lai et al., 2020).
Properties
Molecular Formula |
C48H78O18 |
---|---|
Molecular Weight |
943.1 g/mol |
IUPAC Name |
(1R,2S,3R,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,2,6a,6b,9,9,12a-heptamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C48H78O18/c1-20-21(2)30-23-9-10-28-45(6)13-12-29(65-42-39(36(56)33(53)26(19-50)64-42)66-40-37(57)34(54)31(51)22(3)61-40)44(4,5)27(45)11-14-47(28,8)46(23,7)15-16-48(30,43(59)60)17-24(20)62-41-38(58)35(55)32(52)25(18-49)63-41/h9,20-22,24-42,49-58H,10-19H2,1-8H3,(H,59,60)/t20-,21-,22-,24+,25+,26+,27-,28+,29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39+,40-,41+,42-,45-,46+,47+,48+/m0/s1 |
InChI Key |
VAJYUKIWYNMLOC-UAXICUADSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]2C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(C[C@H]1O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C |
Canonical SMILES |
CC1C(C2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(CC1OC6C(C(C(C(O6)CO)O)O)O)C(=O)O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C |
Synonyms |
latifoloside J |
Origin of Product |
United States |
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